An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-iodotoluene
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-iodotoluene, a versatile halogenated aromatic hydrocarbon. Due to the differential reactivity of its bromine and iodine substituents, this compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document details its physicochemical characteristics, spectroscopic profile, synthesis methodologies, and key reactions, with a focus on providing practical information for laboratory applications.
Chemical and Physical Properties
5-Bromo-2-iodotoluene is a dihalogenated derivative of toluene (B28343), presenting as a white to off-white crystalline solid under standard conditions.[1] It is characterized by its high chemical stability and is sparingly soluble in water.[1]
Table 1: Physicochemical Properties of 5-Bromo-2-iodotoluene
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrI | [1] |
| Molecular Weight | 296.93 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Boiling Point | 263 °C (lit.) | [3] |
| Density | 2.08 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.65 (lit.) | [3] |
| Flash Point | >110 °C (>230 °F) | |
| Solubility | Sparingly soluble in water | [1] |
| CAS Number | 116632-39-4 | [1] |
Spectroscopic Data
Detailed spectroscopic data is essential for the characterization and quality control of 5-Bromo-2-iodotoluene. While specific peak assignments and spectral images are best sourced from dedicated spectral databases, this section outlines the available information.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2. Infrared (IR) Spectroscopy
FTIR and ATR-IR spectra for 5-Bromo-2-iodotoluene have been recorded and are available in spectral databases.[2][5] The spectra are typically acquired on a neat sample.[2] Key expected absorptions would include C-H stretching from the methyl group and aromatic ring, C=C stretching of the aromatic ring, and C-Br and C-I stretching vibrations in the fingerprint region.
2.3. Mass Spectrometry (MS)
The monoisotopic mass of 5-Bromo-2-iodotoluene is 295.86976 Da.[2] Mass spectrometry data is crucial for confirming the molecular weight and isotopic pattern characteristic of a compound containing both bromine and iodine.
2.4. Raman Spectroscopy
Raman spectra of 5-Bromo-2-iodotoluene have also been documented and are available in spectral databases.[2]
Synthesis Protocols
5-Bromo-2-iodotoluene is primarily synthesized through two main strategies: regioselective halogenation of a substituted toluene or via a Sandmeyer reaction from an appropriately substituted aniline.
3.1. Regioselective Halogenation
A common synthetic route involves the iodination of 5-bromotoluene.[1]
Experimental Protocol: Iodination of 5-Bromotoluene
-
Reactants: 5-bromotoluene, an iodinating agent (e.g., iodine monochloride or N-iodosuccinimide), and a Lewis acid catalyst (e.g., iron(III) chloride or aluminum chloride).[1]
-
Solvent: An inert solvent such as dichloromethane (B109758) or acetonitrile.[1]
-
Procedure:
-
Dissolve 5-bromotoluene in the chosen inert solvent in a reaction vessel.
-
Add the Lewis acid catalyst to the solution.
-
Slowly add the iodinating agent to the reaction mixture.
-
Heat the mixture under mild conditions (40–80 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC).[1]
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography.[1]
-
Caption: Workflow for the synthesis of 5-Bromo-2-iodotoluene via regioselective halogenation.
3.2. Sandmeyer Reaction
The Sandmeyer reaction provides an alternative route starting from an aromatic amine. This method is particularly useful for introducing halides to an aromatic ring with high regioselectivity. The general principle involves the diazotization of an arylamine followed by displacement of the diazonium group.
Chemical Reactivity and Applications
The presence of two different halogen atoms with distinct reactivities makes 5-Bromo-2-iodotoluene a highly versatile intermediate in organic synthesis. The iodine atom is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the bromine atom, allowing for selective functionalization.
4.1. Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 5-Bromo-2-iodotoluene can selectively react at the iodo position, leaving the bromo position available for subsequent transformations.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-iodotoluene
-
Reactants: 5-Bromo-2-iodotoluene, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent: A suitable solvent system, often a mixture such as Toluene/Ethanol/H₂O or 1,4-Dioxane/H₂O.
-
Procedure:
-
In a reaction vessel, combine 5-Bromo-2-iodotoluene, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
-
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-iodotoluene.
Safety and Handling
5-Bromo-2-iodotoluene is classified as a hazardous substance. It may cause skin, eye, and respiratory tract irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. It is also noted to be light-sensitive, and therefore should be stored in a cool, dark place.[1]
Table 2: GHS Hazard Information
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
Conclusion
5-Bromo-2-iodotoluene is a valuable and versatile building block in organic synthesis. Its distinct physicochemical properties and the differential reactivity of its halogen substituents enable its use in a variety of synthetic transformations, most notably in sequential cross-coupling reactions. This guide provides essential technical information to aid researchers and drug development professionals in the effective and safe utilization of this compound in their work.
